molecular formula C32H29N3O2S B409225 N-(4-Acetylphenyl)-2-((4-(4-(tert-butyl)phenyl)-3-cyano-6-phenylpyridin-2-yl)thio)acetamide CAS No. 332128-22-0

N-(4-Acetylphenyl)-2-((4-(4-(tert-butyl)phenyl)-3-cyano-6-phenylpyridin-2-yl)thio)acetamide

Cat. No.: B409225
CAS No.: 332128-22-0
M. Wt: 519.7g/mol
InChI Key: BGOJKVCVQMHEID-UHFFFAOYSA-N
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Description

N-(4-Acetylphenyl)-2-((4-(4-(tert-butyl)phenyl)-3-cyano-6-phenylpyridin-2-yl)thio)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an acetylphenyl group, a tert-butylphenyl group, a cyano group, and a phenylpyridinyl group, all connected through a sulfanylacetamide linkage.

Preparation Methods

The synthesis of N-(4-Acetylphenyl)-2-((4-(4-(tert-butyl)phenyl)-3-cyano-6-phenylpyridin-2-yl)thio)acetamide typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may involve:

    Formation of the acetylphenyl intermediate: This step involves the acetylation of a phenyl compound.

    Introduction of the tert-butylphenyl group: This can be achieved through a Friedel-Crafts alkylation reaction.

    Formation of the cyano group: This step may involve the use of cyanation reagents such as sodium cyanide or potassium cyanide.

    Formation of the phenylpyridinyl group: This can be synthesized through a series of reactions involving pyridine derivatives.

    Linking through sulfanylacetamide: The final step involves the formation of the sulfanylacetamide linkage, which can be achieved through a nucleophilic substitution reaction.

Industrial production methods may involve optimizing these steps for large-scale synthesis, including the use of catalysts and specific reaction conditions to improve yield and purity.

Chemical Reactions Analysis

N-(4-Acetylphenyl)-2-((4-(4-(tert-butyl)phenyl)-3-cyano-6-phenylpyridin-2-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the sulfanylacetamide linkage and the formation of corresponding acids and amines.

Scientific Research Applications

N-(4-Acetylphenyl)-2-((4-(4-(tert-butyl)phenyl)-3-cyano-6-phenylpyridin-2-yl)thio)acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound may have potential as a biochemical probe for studying specific biological pathways.

    Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: The compound may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4-Acetylphenyl)-2-((4-(4-(tert-butyl)phenyl)-3-cyano-6-phenylpyridin-2-yl)thio)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

N-(4-Acetylphenyl)-2-((4-(4-(tert-butyl)phenyl)-3-cyano-6-phenylpyridin-2-yl)thio)acetamide can be compared with similar compounds such as:

    N-(4-acetylphenyl)-4-tert-butylbenzamide: This compound shares the acetylphenyl and tert-butylphenyl groups but lacks the cyano and phenylpyridinyl groups.

    N-(4-acetylphenyl)-4-tert-butylbenzenesulfonamide: This compound has a similar structure but includes a sulfonamide group instead of the sulfanylacetamide linkage.

    4-tert-butyl-N-(4-sec-butylphenyl)benzamide: This compound features a tert-butyl group and a sec-butylphenyl group, differing in the substitution pattern and functional groups.

Properties

CAS No.

332128-22-0

Molecular Formula

C32H29N3O2S

Molecular Weight

519.7g/mol

IUPAC Name

N-(4-acetylphenyl)-2-[4-(4-tert-butylphenyl)-3-cyano-6-phenylpyridin-2-yl]sulfanylacetamide

InChI

InChI=1S/C32H29N3O2S/c1-21(36)22-12-16-26(17-13-22)34-30(37)20-38-31-28(19-33)27(18-29(35-31)24-8-6-5-7-9-24)23-10-14-25(15-11-23)32(2,3)4/h5-18H,20H2,1-4H3,(H,34,37)

InChI Key

BGOJKVCVQMHEID-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=C(C(=CC(=N2)C3=CC=CC=C3)C4=CC=C(C=C4)C(C)(C)C)C#N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=C(C(=CC(=N2)C3=CC=CC=C3)C4=CC=C(C=C4)C(C)(C)C)C#N

Origin of Product

United States

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